![molecular formula C15H13N3OS B7735666 2-(2-methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B7735666.png)
2-(2-methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-(2-Methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile typically involves the reaction of a pyrimidine derivative with a suitable thiol and an alkene. One common method involves the reaction of 4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile with 2-methylprop-2-enylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require a catalyst or base and are conducted in solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
2-(2-Methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanyl and nitrile groups can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylprop-2-enylsulfanyl)quinoline: Shares the sulfanyl group but has a quinoline ring instead of a pyrimidine ring.
4-Oxo-6-phenyl-1H-pyrimidine-5-carbonitrile: Lacks the sulfanyl group but has the same pyrimidine core structure.
2-Methylprop-2-enylsulfanyl derivatives: Various compounds with the same sulfanyl group but different core structures.
Uniqueness
2-(2-Methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfanyl and nitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10(2)9-20-15-17-13(11-6-4-3-5-7-11)12(8-16)14(19)18-15/h3-7H,1,9H2,2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPILBBKZDDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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